5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the 3,4-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Addition of the 4-fluorobenzoyl group: This can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a base, such as triethylamine.
Attachment of the pyridin-3-ylmethyl group: This step may involve a coupling reaction using a pyridine derivative and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN2O3/c24-17-8-5-15(10-18(17)25)20-19(21(29)14-3-6-16(26)7-4-14)22(30)23(31)28(20)12-13-2-1-9-27-11-13/h1-11,20,29H,12H2/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBYXGYTXHRATO-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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